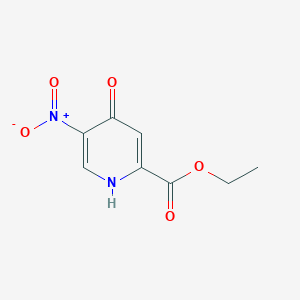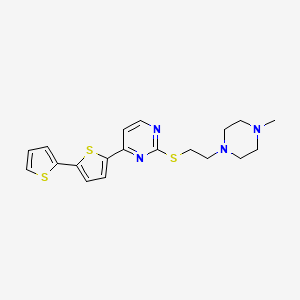![molecular formula C11H14ClN3O B14163556 [4-(4-Chlorophenyl)butan-2-ylideneamino]urea CAS No. 3506-76-1](/img/structure/B14163556.png)
[4-(4-Chlorophenyl)butan-2-ylideneamino]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Chlorophenyl)butan-2-ylideneamino]urea is a chemical compound with the molecular formula C11H13ClN2O It is known for its unique structure, which includes a chlorophenyl group and a butan-2-ylideneamino group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)butan-2-ylideneamino]urea typically involves the reaction of 4-chlorobenzaldehyde with butan-2-one to form an intermediate, which is then reacted with urea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality.
化学反应分析
Types of Reactions
[4-(4-Chlorophenyl)butan-2-ylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
[4-(4-Chlorophenyl)butan-2-ylideneamino]urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [4-(4-Chlorophenyl)butan-2-ylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-Chlorobenzylideneamino]urea
- 4-(4-Chlorophenyl)butan-2-ylideneamino]thiourea
- 4-(4-Chlorophenyl)butan-2-ylideneamino]guanidine
Uniqueness
[4-(4-Chlorophenyl)butan-2-ylideneamino]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
3506-76-1 |
|---|---|
分子式 |
C11H14ClN3O |
分子量 |
239.70 g/mol |
IUPAC 名称 |
[4-(4-chlorophenyl)butan-2-ylideneamino]urea |
InChI |
InChI=1S/C11H14ClN3O/c1-8(14-15-11(13)16)2-3-9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3,(H3,13,15,16) |
InChI 键 |
SLZBUWSNKAOEMT-UHFFFAOYSA-N |
规范 SMILES |
CC(=NNC(=O)N)CCC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14163474.png)
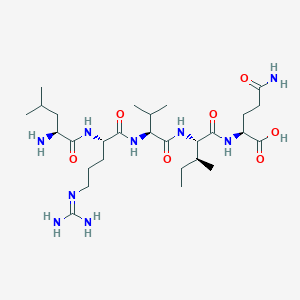
![3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one](/img/structure/B14163481.png)

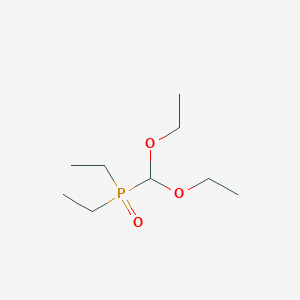
![N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14163499.png)
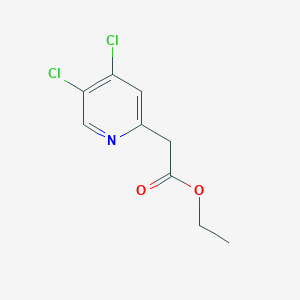
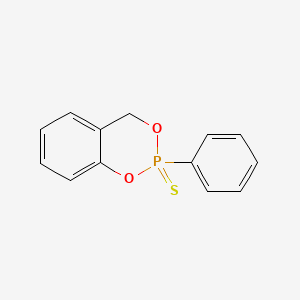
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)
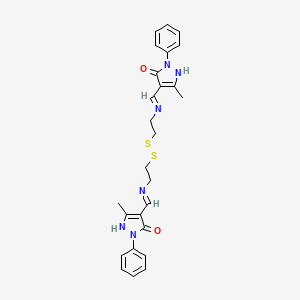
![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)
